

# TBI-166: A Next-Generation Riminophenazine Analogue for Tuberculosis Therapy

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## Compound of Interest

Compound Name: TBI-166

Cat. No.: B10854959

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An In-depth Technical Guide for Researchers and Drug Development Professionals

## Executive Summary

**TBI-166** is a novel riminophenazine analogue, developed as a next-generation anti-tuberculosis (TB) agent with the aim of improving upon the therapeutic profile of clofazimine. This technical guide provides a comprehensive overview of the preclinical data on **TBI-166**, including its potent in vitro and in vivo activity against *Mycobacterium tuberculosis*, its mechanism of action, and its improved safety profile, particularly with regard to skin discoloration. Detailed experimental protocols and quantitative data are presented to support further research and development of this promising TB drug candidate.

## Introduction

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis necessitates the development of novel therapeutics. Riminophenazines, such as clofazimine, are a valuable class of anti-TB drugs, but their use can be limited by adverse effects, most notably skin pigmentation. **TBI-166**, a structural analogue of clofazimine, has been designed to retain the potent antimycobacterial activity of its parent compound while exhibiting a reduced propensity for skin discoloration, offering a significant potential advantage in patient adherence and quality of life.<sup>[1][2]</sup>

## In Vitro Activity of TBI-166

**TBI-166** demonstrates potent bactericidal activity against both drug-susceptible and drug-resistant strains of *M. tuberculosis*. Its minimum inhibitory concentrations (MICs) are consistently lower than those of clofazimine.

**Table 1: Minimum Inhibitory Concentrations (MICs) of TBI-166 and Clofazimine against *M. tuberculosis***

Strain Type	Number of Isolates	TBI-166 MIC Range (µg/mL)	Clofazimine MIC Range (µg/mL)	Reference
Drug-Sensitive	16	<0.005 - 0.15	0.026 - 0.633	[3]
Drug-Resistant	28	0.01 - 0.2	0.075 - 0.844	[3]
H37Rv	-	0.063	>0.25	[3]

## In Vivo Efficacy of TBI-166

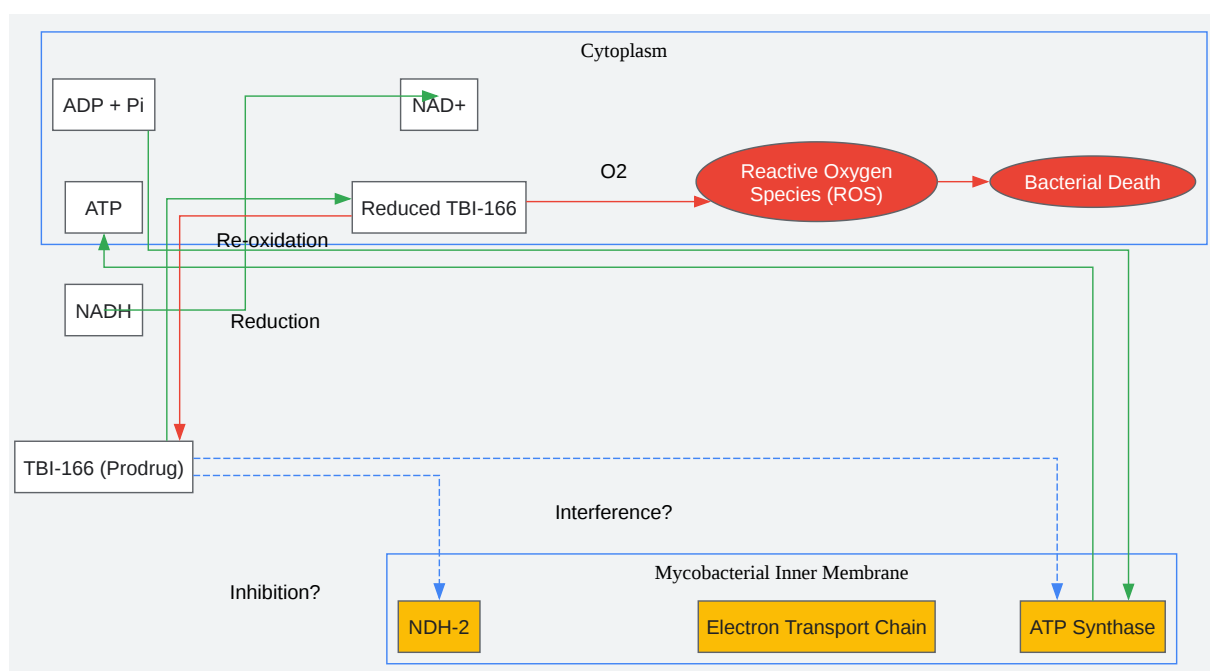
Preclinical studies in murine models of TB have confirmed the potent in vivo efficacy of **TBI-166**. Both acute and chronic infection models demonstrate that **TBI-166** significantly reduces the bacterial burden in the lungs.

**Table 2: In Vivo Efficacy of TBI-166 in Murine Models of Tuberculosis**

Mouse Model	Infection Type	Treatment Dose (mg/kg)	Treatment Duration	Log10 CFU Reduction in Lungs (vs. Untreated)	Reference
BALB/c	Acute	10, 20, 40, 80	20 days	2.2 - 4.2	[3]
BALB/c	Chronic	20	8 weeks	~2.5	[4]
C3HeB/FeJ	Chronic	20 (in combination)	4 weeks	Lungs culture-negative	[1][5]

## Mechanism of Action

The mechanism of action of **TBI-166** is believed to be similar to that of clofazimine, involving the mycobacterial respiratory chain. It is thought to be a prodrug that is reduced by the type II NADH dehydrogenase (NDH-2). This reduction leads to the generation of reactive oxygen species (ROS), which are toxic to the bacteria. Additionally, there is evidence to suggest that riminophenazines may interfere with ATP synthesis.[6][7]



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Caption: Proposed mechanism of action of **TBI-166**.

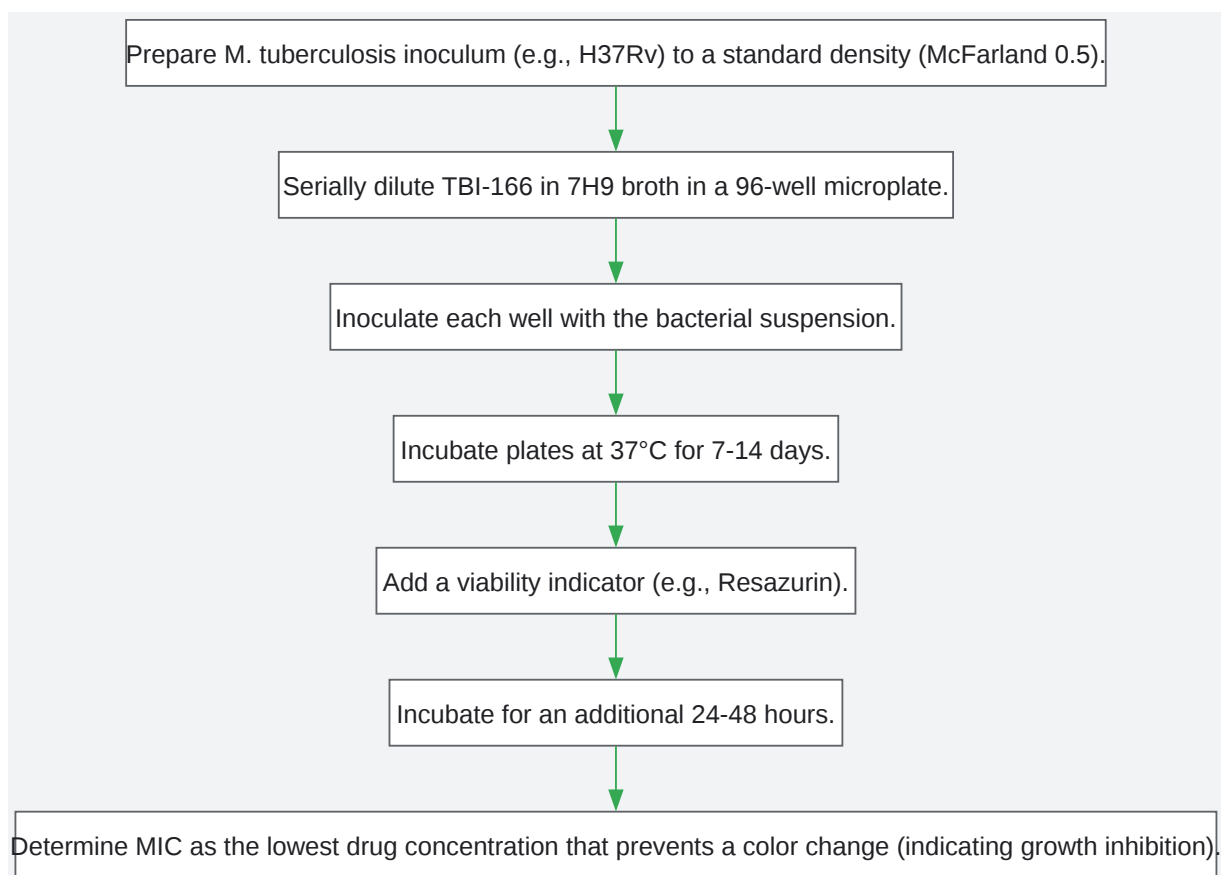
## Structure-Activity Relationship and Reduced Skin Pigmentation

**TBI-166** was developed through a systematic structure-activity relationship (SAR) study of over 500 clofazimine analogues. The goal was to identify compounds with improved physicochemical properties, particularly lower lipophilicity, which is associated with reduced tissue accumulation and skin discoloration. **TBI-166** has a lower logP value (4.52) compared to clofazimine (5.34), which is believed to contribute to its reduced potential for causing skin pigmentation, a significant advantage for patient compliance.[\[3\]](#)[\[8\]](#)

## Experimental Protocols

### Determination of Minimum Inhibitory Concentration (MIC)

A detailed protocol for determining the MIC of **TBI-166** against *M. tuberculosis* is provided below.



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Caption: Workflow for MIC determination of **TBI-166**.

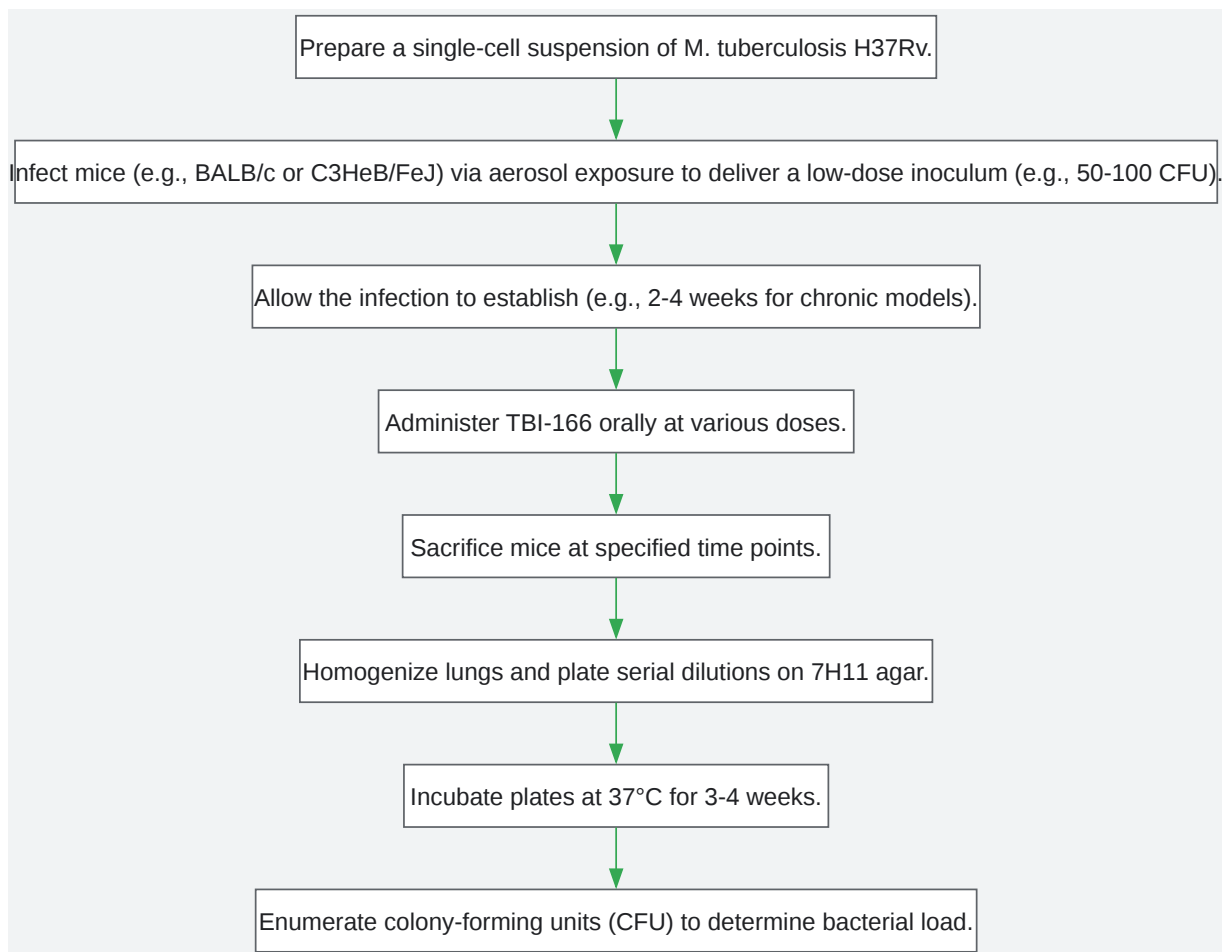
Protocol Details:

- **Bacterial Culture:** M. tuberculosis strains are grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase.

- **Inoculum Preparation:** The bacterial culture is adjusted to a McFarland standard of 0.5, which corresponds to approximately  $1 \times 10^7$  to  $1 \times 10^8$  CFU/mL. This is then diluted to achieve a final inoculum of approximately  $5 \times 10^5$  CFU/mL in the microplate wells.
- **Drug Dilution:** **TBI-166** is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in 7H9 broth in a 96-well plate to achieve the desired concentration range.
- **Incubation:** The inoculated plates are sealed and incubated at 37°C in a humidified incubator.
- **Viability Assessment:** After the initial incubation period, a resazurin solution is added to each well. Viable, metabolically active bacteria will reduce the blue resazurin to pink resorufin.
- **MIC Reading:** The MIC is read as the lowest concentration of **TBI-166** that shows no color change from blue to pink.

## Murine Model of Tuberculosis Infection

The efficacy of **TBI-166** is evaluated in mouse models that mimic human TB infection.



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Caption: Workflow for in vivo efficacy testing of **TBI-166**.

Protocol Details:

- **Aerosol Infection:** Mice are placed in a whole-body inhalation exposure system and exposed to an aerosol of *M. tuberculosis* generated from a liquid culture. The system is calibrated to deliver a low dose of bacteria to the lungs.
- **Drug Administration:** **TBI-166** is typically formulated in a vehicle such as 0.5% carboxymethylcellulose and administered by oral gavage.
- **CFU Enumeration:** At the end of the treatment period, mice are euthanized, and their lungs are aseptically removed. The lungs are homogenized in phosphate-buffered saline with 0.05% Tween 80. Serial dilutions of the homogenate are plated on Middlebrook 7H11 agar plates supplemented with OADC. The plates are incubated at 37°C, and colonies are counted after 3-4 weeks.[\[9\]](#)[\[10\]](#)

## Macrophage Infection Assay

To assess the intracellular activity of **TBI-166**, in vitro macrophage infection models are utilized.[\[11\]](#)[\[12\]](#)

Protocol Details:

- **Cell Culture:** A macrophage cell line (e.g., J774A.1) or primary bone marrow-derived macrophages are seeded in tissue culture plates.
- **Infection:** Macrophages are infected with *M. tuberculosis* at a specific multiplicity of infection (MOI), typically ranging from 1 to 10.
- **Drug Treatment:** After allowing for phagocytosis, extracellular bacteria are removed by washing, and the cells are treated with various concentrations of **TBI-166**.
- **Lysis and CFU Enumeration:** At different time points, the infected macrophages are lysed with a gentle detergent (e.g., saponin) to release intracellular bacteria. The lysate is then serially diluted and plated on 7H11 agar to determine the number of viable intracellular bacteria.

## Conclusion



**TBI-166** represents a significant advancement in the development of riminophenazine-based therapies for tuberculosis. Its potent bactericidal activity against drug-sensitive and -resistant *M. tuberculosis*, coupled with a favorable safety profile characterized by reduced skin pigmentation, makes it a highly promising candidate for inclusion in future TB treatment regimens. The data and protocols presented in this guide are intended to facilitate further research into the clinical potential of **TBI-166**.

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